molecular formula C6H8N2O B049438 5,6-Dimethylpyrimidine 1-oxide CAS No. 114969-96-9

5,6-Dimethylpyrimidine 1-oxide

Cat. No. B049438
M. Wt: 124.14 g/mol
InChI Key: HLWKUYZJSUWBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethylpyrimidine 1-oxide is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of pyrimidine and is commonly used as a building block for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism Of Action

The mechanism of action of 5,6-Dimethylpyrimidine 1-oxide is not fully understood. However, it is believed to act as a nucleophile and can react with various electrophiles to form covalent bonds. This property makes it useful in the synthesis of various organic compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 5,6-Dimethylpyrimidine 1-oxide. However, studies have shown that it exhibits low toxicity and has no significant adverse effects on living organisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5,6-Dimethylpyrimidine 1-oxide in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds, making it useful in many different fields. However, its limited solubility in water and other solvents can be a limitation in some experiments.

Future Directions

There are several areas where future research on 5,6-Dimethylpyrimidine 1-oxide could be focused. Some of these include:
1. Development of new synthesis methods that are more efficient and environmentally friendly.
2. Investigation of the mechanism of action and potential applications in the field of drug discovery.
3. Exploration of its potential as a catalyst in organic reactions.
4. Study of its potential as a bioactive compound in various biological systems.
5. Investigation of its potential applications in the field of materials science.
In conclusion, 5,6-Dimethylpyrimidine 1-oxide is a versatile organic compound that has potential applications in various scientific fields. Its synthesis, mechanism of action, and potential applications have been extensively studied, but there is still much to be discovered about this compound. Future research in this area could lead to the development of new drugs, materials, and other organic compounds that could have significant benefits for society.

Synthesis Methods

The synthesis of 5,6-Dimethylpyrimidine 1-oxide can be achieved through several methods. One of the most commonly used methods is the oxidation of 5,6-Dimethylpyrimidine using hydrogen peroxide or other oxidizing agents. Another method involves the reaction of 5,6-Dimethylpyrimidin-4-ol with oxidizing agents such as potassium permanganate or sodium hypochlorite.

Scientific Research Applications

5,6-Dimethylpyrimidine 1-oxide has been extensively studied for its potential applications in various scientific fields. It has been used as a key intermediate in the synthesis of various pharmaceuticals such as antiviral drugs, anticancer agents, and anti-inflammatory drugs. It has also been used as a precursor for the synthesis of agrochemicals such as herbicides and insecticides.

properties

CAS RN

114969-96-9

Product Name

5,6-Dimethylpyrimidine 1-oxide

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

5,6-dimethyl-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C6H8N2O/c1-5-3-7-4-8(9)6(5)2/h3-4H,1-2H3

InChI Key

HLWKUYZJSUWBDW-UHFFFAOYSA-N

SMILES

CC1=CN=C[N+](=C1C)[O-]

Canonical SMILES

CC1=CN=C[N+](=C1C)[O-]

synonyms

Pyrimidine, 4,5-dimethyl-, 3-oxide (9CI)

Origin of Product

United States

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